Methyl 8-chloro-8-oxooctanoate is an organic compound with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol. It is characterized by the presence of a chlorine atom and a keto group at the 8th carbon of an octanoate chain, which contributes to its unique chemical properties. The compound is typically represented by the CAS number 41624-92-4 and is known for its potential applications in various fields of research and industry.
These reactions make methyl 8-chloro-8-oxooctanoate a versatile intermediate in organic synthesis.
Methyl 8-chloro-8-oxooctanoate can be synthesized through multiple methods, typically involving multi-step organic reactions. A common approach includes:
Specific reaction conditions such as temperature, solvents (e.g., tetrahydrofuran), and catalysts (e.g., borane-tetrahydrofuran complex) are critical for successful synthesis .
Methyl 8-chloro-8-oxooctanoate finds applications in various fields:
The compound's unique structure allows it to be tailored for specific applications in these industries.
Methyl 8-chloro-8-oxooctanoate shares structural similarities with several compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl octanoate | Simple ester | Commonly used as a flavoring agent |
8-Chloro-octanoic acid | Carboxylic acid | Acidic properties; potential use in pharmaceuticals |
Methyl 8-hydroxy-octanoate | Hydroxyl group presence | Exhibits different reactivity; potential for hydrogen bonding |
These comparisons highlight the uniqueness of methyl 8-chloro-8-oxooctanoate, particularly its chlorinated and keto functionalities, which may confer distinct chemical reactivity and biological properties compared to similar compounds.
Nuclear Magnetic Resonance (NMR):
Property | Value | Unit | Notes/Source |
---|---|---|---|
Density | 1.456 | g/mL at 25 °C | Experimental value [4] |
Refractive Index (n) | Not explicitly reported | - | Data not available in sources |
Melting/Freezing Point | Not explicitly reported | °C | Data not available in sources |
Flash Point | >113 | °C (closed cup) | Thermal stability indicator [7] |
Solubility | Limited in water; miscible in organic solvents | - | Log10 water solubility ≈ -2.61; miscible in ethanol, ethyl acetate [8] |
Heat of Formation (Δ_fG°) | -220.95 | kJ/mol | Gas phase standard formation energy [8] |
Heat of Vaporization (Δ_vapH°) | 49.17 | kJ/mol | Enthalpy of vaporization [8] |
Methyl 8-chloro-8-oxooctanoate exhibits moderate density typical for chlorinated esters and is thermally stable up to approximately 200 °C before decomposition [8] [4]. Its limited aqueous solubility is consistent with its hydrophobic alkyl chain and ester functionalities, while it dissolves readily in common organic solvents such as ethanol and ethyl acetate [8].
This comprehensive profile of methyl 8-chloro-8-oxooctanoate details its chemical identity, physicochemical properties, spectroscopic characteristics, thermodynamic data, and reactivity patterns, providing a foundation for its application in organic synthesis and research contexts.
Property/Parameter | Value/Observation | Unit/Condition | Reference |
---|---|---|---|
Molecular Formula | C9H15ClO3 | - | [1] [2] [3] [5] |
Molecular Weight | 206.67 | g/mol | [1] [2] [3] [5] |
Density | 1.456 | g/mL at 25 °C | [4] |
Flash Point | >113 | °C (closed cup) | [7] |
Solubility | Limited in water; miscible in ethanol, ethyl acetate | log10 WS = -2.61 | [8] |
Ester Carbonyl IR Stretch | ~1730–1750 | cm^-1 | [6] |
Acyl Chloride Carbonyl IR Stretch | ~1730–1750 | cm^-1 | [6] |
^1H NMR (methoxy protons) | ~3.7 | ppm | [6] |
^13C NMR (carbonyl carbons) | 170–210 | ppm | [6] |
MS (ESI) [M+H]^+ | 207 | m/z | [6] [5] |
MS (ESI) [M+Na]^+ | 229 | m/z | [6] [5] |
Heat of Formation (Δ_fG°) | -220.95 | kJ/mol (gas phase) | [8] |
Heat of Vaporization (Δ_vapH°) | 49.17 | kJ/mol | [8] |
Laboratory-scale synthesis of methyl 8-chloro-8-oxooctanoate can be accomplished through multiple pathways, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. The two primary approaches involve esterification of the corresponding carboxylic acid and direct chlorination strategies for ketone functionalization.
The most straightforward and widely employed laboratory method involves the direct esterification of 8-chloro-8-oxooctanoic acid with methanol. This approach follows classical esterification protocols and provides excellent yields under optimized conditions [6].
Reaction Mechanism and Conditions
The esterification proceeds via a nucleophilic acyl substitution mechanism where methanol acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid. The reaction requires acid catalysis, typically employing sulfuric acid as the catalyst . The general reaction conditions include:
The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol, and subsequent elimination of water to form the desired methyl ester. The use of Dean-Stark apparatus or molecular sieves enhances the reaction efficiency by removing water formed during the process [7].
Optimization Parameters
Critical parameters for maximizing yield and purity include precise temperature control, appropriate catalyst loading, and efficient water removal. The molar ratio of methanol to acid should be maintained at 3:1 to 5:1 to ensure complete conversion . Monitoring the reaction progress through gas chromatography or thin-layer chromatography allows for optimal reaction timing [8].
Alternative synthetic approaches focus on introducing the chlorine functionality at the ketone position of octanoic acid derivatives. These methods offer versatility in substrate scope and reaction conditions [9] [10] [11].
Electrochemical Chlorination
Recent advances in electrochemical synthesis have provided an efficient platform for α-chlorination of ketones. This method employs lithium chloride as both electrolyte and chlorine source, offering environmental advantages over traditional chlorinating agents [11]. The electrochemical approach operates under the following conditions:
The electrochemical method demonstrates excellent functional group tolerance and provides products with high purity (90-95%). The process can be scaled using flow chemistry techniques, achieving space-time yields exceeding 1580 g L⁻¹ d⁻¹ [11].
Hypervalent Iodine-Mediated Chlorination
Umpolung strategies utilizing hypervalent iodine reagents enable efficient α-chlorination of ketones. This two-step protocol involves formation of enolonium intermediates followed by nucleophilic chlorination [10]. The method provides excellent regioselectivity and functional group tolerance under mild reaction conditions.
Photochemical Chlorination
Ketone-catalyzed photochemical chlorination represents another viable approach for introducing chlorine functionality. Acetophenone serves as an effective catalyst for functionalization of unactivated C-H bonds, while benzophenone provides superior yields for benzylic positions [12].
Industrial production of methyl 8-chloro-8-oxooctanoate requires scalable processes that ensure consistent quality, high yield, and economic viability. The industrial synthesis typically employs a two-stage approach involving chlorination followed by esterification [13].
Large-Scale Chlorination Process
Industrial chlorination protocols utilize phosgene-based systems with triphenylphosphine oxide as catalyst. This method offers several advantages for large-scale production [13]:
The use of catalytic amounts of triphenylphosphine oxide eliminates the need for stoichiometric quantities of expensive reagents and reduces phosphorus-containing waste. The process can operate solvent-free when the ketone substrate is liquid at reaction temperature, significantly increasing space-time yield [13].
Continuous Flow Esterification
Industrial esterification employs continuous flow reactors to ensure consistent product quality and enhanced heat transfer. The process parameters include:
Continuous monitoring systems track key parameters including temperature, pressure, flow rates, and product composition to maintain process control and product specifications [14].
Purification and quality control represent critical aspects of methyl 8-chloro-8-oxooctanoate production, ensuring product meets stringent specifications for pharmaceutical and industrial applications.
Purification Methodologies
Primary purification techniques include distillation, extraction, and crystallization protocols. Fractional distillation under reduced pressure provides the most effective separation method, utilizing the compound's boiling point characteristics [13] [15].
Distillation Parameters:
Liquid-liquid extraction using water-immiscible organic solvents effectively removes polar impurities and unreacted starting materials. Common extraction solvents include ethyl acetate, dichloromethane, and toluene [13].
Analytical Quality Control Methods
Comprehensive quality control protocols employ multiple analytical techniques to ensure product purity and identity [16] [17] [8]:
Analytical Method | Parameter Measured | Specification |
---|---|---|
Gas Chromatography-Mass Spectrometry | Purity, Identity | >95% purity [8] |
High Performance Liquid Chromatography | Quantitative analysis | <5% total impurities [17] |
Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation | Spectrum matches reference [8] [18] |
Nuclear Magnetic Resonance (¹³C NMR) | Carbon framework | δ 173-174 ppm (C=O) [19] |
Infrared Spectroscopy | Functional groups | 1650 cm⁻¹ (C=O stretch) |
Density Measurement | Physical property | 1.456 ± 0.005 g/mL at 25°C [3] |
Refractive Index | Physical property | n²⁰/D = 1.45 ± 0.01 [3] |
Water Content | Moisture analysis | <0.1% by Karl Fischer [15] |
Gas Chromatography-Mass Spectrometry Analysis
GC-MS analysis employs a DB-WAX capillary column with helium carrier gas. The analytical conditions include temperature programming from 90°C to 225°C at 5°C/min, with a total analysis time of 40 minutes. Selective ion monitoring mode tracks specific mass fragments for quantitative determination [16].
High Performance Liquid Chromatography Protocol
HPLC analysis utilizes a reverse-phase C18 column with acetonitrile/water gradient elution. The method provides excellent separation of related impurities and enables quantitative determination of main component and degradation products [17].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy in DMSO-d₆ provides definitive structural confirmation. Characteristic chemical shifts include the methyl ester protons at δ 3.57 ppm and the methylene chain protons between δ 1.2-2.4 ppm [8] [18]. ¹³C NMR confirms the carbonyl carbons at δ 173-174 ppm and the ester carbonyl at δ 174 ppm [19].
Quality Specifications and Standards
Industrial quality standards mandate the following specifications:
Environmental and Safety Considerations
Quality control protocols must address environmental impact and worker safety. The compound exhibits corrosive properties (GHS05 classification) and requires appropriate handling procedures including personal protective equipment and controlled ventilation systems [15]. Waste minimization strategies include solvent recovery systems and catalyst recycling to reduce environmental footprint [13] [14].
Corrosive